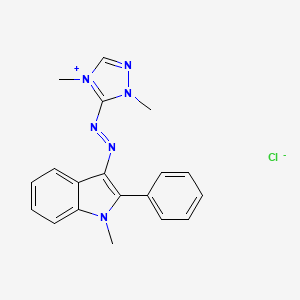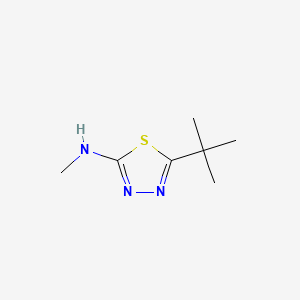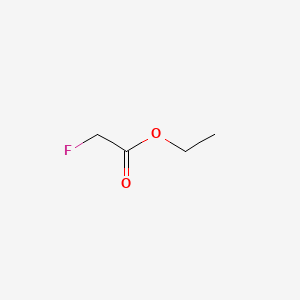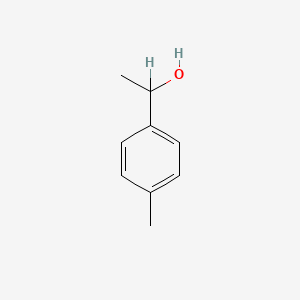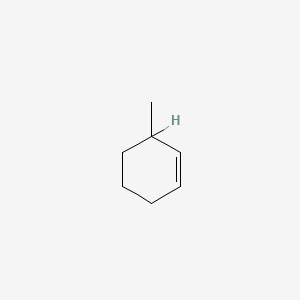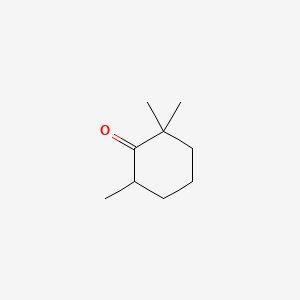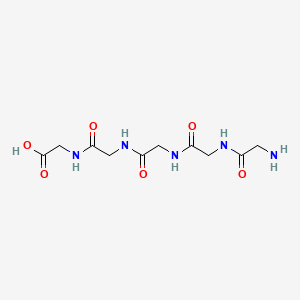
Pentaglycine
Vue d'ensemble
Description
Pentaglycine, also known as Tetraglycylglycine, is a bridge containing five glycine molecules . It can form highly cross-linked peptidoglycan . It is found in the cell envelope of staphylococci and is essential for cell integrity . It is also involved in glycan strands cross-link .
Synthesis Analysis
The synthesis of pentaglycine involves the FemXAB protein family . FemX adds the first glycine of the cross bridge, while FemA and FemB add the second and the third, and the fourth and the fifth glycines, respectively . The Fem proteins are essential for the expression of methicillin resistance by involving a direct role in cell wall synthesis .
Molecular Structure Analysis
Pentaglycine is composed of five glycine molecules . Its molecular weight is 303.27 and its formula is C10H17N5O6 . It is a part of the peptidoglycan structure in bacterial cells .
Chemical Reactions Analysis
Pentaglycine is cleaved by lysostaphin . This cleavage is based on the chromogenic reaction of peptide amino groups with ninhydrin . The catalytic activity of lysostaphin on the isolated pentaglycine peptide has been studied .
Physical And Chemical Properties Analysis
Pentaglycine is a solid substance that is white to off-white in color . It is soluble in water . The control of its physicochemical properties is directly related to the notion of “compound quality” .
Applications De Recherche Scientifique
Antibacterial Agent in Medicine
Pentaglycine is a key component of the peptidoglycan layer in certain bacteria like Staphylococcus aureus. It can be targeted by specific enzymes like lysostaphin, which has potential applications as an antibacterial agent in medicine due to its ability to cleave the pentaglycine cross-bridges, leading to bacterial cell death .
Veterinary Applications
Similar to its use in medicine, pentaglycine-targeting enzymes can be used in veterinary medicine to treat infections caused by Staphylococcus aureus, which often contains pentaglycine bridges in its cell wall structure .
Food Industry
In the food industry, enzymes that target pentaglycine can be used as preservatives or to ensure food safety by eliminating contamination from specific bacteria that possess pentaglycine in their cell walls .
Bacteriophage Research
Pentaglycine is involved in bacteriophage research where it is part of the peptidoglycan layer targeted by bacteriophage-encoded peptidoglycan hydrolases (PGHs). These enzymes are crucial for the phage lytic cycle and have diverse applications in studying bacterial cell lysis and phage therapy .
Environmental Control
Bacteriophages that target pentaglycine-containing bacteria can be used for environmental control, such as treating wastewater or controlling bacterial populations in various ecosystems .
Mécanisme D'action
Target of Action
Pentaglycine is a cross-linking peptide in the cell wall peptidoglycan of Staphylococcus aureus . Its primary targets are the e-amino groups of the L-lysine residues of the pentapeptide in the lipid-linked precursor . The peptidoglycan, the main component of the bacterial cell wall, plays a key role in maintaining cellular integrity .
Mode of Action
Pentaglycine is introduced by sequential addition of glycine from glycyl-tRNA to the e-amino group of the L-lysine residue of the pentapeptide in the lipid-linked precursor . The direction of elongation of the pentaglycine chain is from the NH2 terminus .
Biochemical Pathways
The biosynthesis of pentaglycine is a crucial part of the metabolic pathway for the biosynthesis of the cell wall . It provides the three-dimensional structure of the peptidoglycan by cross-linking the peptide . This process is quite different from the messenger RNA coded peptide synthesis on ribosomes .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
The result of pentaglycine’s action is the formation of a highly crosslinked peptidoglycan in the cell wall of Staphylococcus aureus . This provides mechanical strength and flexibility for bacterial growth in the presence of countering osmotic pressure . The depletion of pentaglycine leads to lethal effects, with cells appearing as pseudomulticellular forms that eventually lyse due to extensive membrane rupture .
Action Environment
The action, efficacy, and stability of pentaglycine can be influenced by environmental factors such as ionic strength and pH . For instance, in a low ionic strength environment, a large proportion of pentaglycine peptides exists in a compact conformation and is unavailable for interaction with either of the lysostaphin domains .
Safety and Hazards
Orientations Futures
The future directions of pentaglycine research could involve the development of new antibiofilm materials . These materials could employ aqueous-soluble macromolecules, including peptides, proteins, synthetic polymers, and nanomaterials thereof, which exhibit a range of functionalities that can inhibit biofilm formation or detach and destroy organisms residing within established biofilms .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHCPCSDRGLRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221161 | |
| Record name | N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaglycine | |
CAS RN |
7093-67-6 | |
| Record name | Pentaglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7093-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML48YN34T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pentaglycine acts as the interpeptide bridge in the peptidoglycan layer of the Staphylococcus aureus cell wall. [, ] This bridge crosslinks adjacent glycan chains, providing structural integrity and rigidity to the cell wall. []
A: Lysostaphin, a bacteriolytic enzyme, specifically targets and cleaves the pentaglycine cross-bridges within the staphylococcal peptidoglycan. [, , ] This cleavage disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. [, ]
A: Staphylococci can develop resistance to lysostaphin by incorporating serine residues into their pentaglycine bridges. [, ] The presence of serine, particularly at position 3 of the pentaglycine bridge, hinders lysostaphin cleavage and confers resistance. [, ]
A: The molecular formula of pentaglycine is C10H19N5O6. It has a molecular weight of 293.29 g/mol. []
A: While specific spectroscopic data is not extensively discussed in the provided research, techniques like nuclear magnetic resonance (NMR) have been used to study pentaglycine interactions with enzymes like lysostaphin. [, ] Infrared multiple photon dissociation (IRMPD) spectroscopy has also been utilized to investigate the protonation sites and conformations of protonated glycine and its peptides, including pentaglycine. []
ANone: The provided research primarily focuses on the biological role of pentaglycine within the bacterial cell wall. Information regarding its material compatibility and stability under various conditions is limited within these studies.
A: Pentaglycine itself is not catalytically active. Its significance lies in its role as a substrate for enzymes involved in bacterial cell wall biosynthesis and degradation. For instance, FemA, FemB, and FemX enzymes catalyze the sequential addition of glycine residues during pentaglycine bridge formation. []
A: Computational methods like molecular dynamics simulations have been employed to study the interaction between pentaglycine and enzymes like lysostaphin, providing insights into the binding mechanisms and potential strategies for drug development. [] Additionally, high-level composite methods like G4(MP2)-XK have been used to calculate the thermochemical properties of larger molecules, including pentaglycine. []
A: Studies have shown that incorporating serine residues, particularly at position 3, into the pentaglycine bridge significantly reduces lysostaphin's ability to cleave it, leading to bacterial resistance. [, , ] This highlights the importance of the specific pentaglycine sequence for lysostaphin recognition and cleavage.
ANone: The provided research primarily focuses on the biological role of pentaglycine within the bacterial cell wall and its interaction with enzymes. Information regarding its stability under various conditions and formulation strategies is not extensively covered.
ANone: As a naturally occurring peptide primarily studied in a biological context, specific SHE regulations regarding pentaglycine are not discussed in the provided research papers.
ANone: The provided research focuses on pentaglycine's role in the bacterial cell wall and its interactions with enzymes. As pentaglycine is a structural component of bacteria and not a drug candidate in these studies, PK/PD information is not relevant or addressed.
A: Yes, researchers use in vitro assays like turbidity, MIC, MBC, and disk diffusion assays to evaluate the efficacy of lysostaphin and other agents targeting the pentaglycine cross-bridge in S. aureus. []
A: Animal models of S. aureus infection, including septicemia, have been employed to demonstrate the efficacy of bacteriophage-derived CHAP domain protein P128, which, like lysostaphin, targets the pentaglycine cross-bridge. []
ANone: While lysostaphin has shown promise in preclinical studies, no clinical trials specifically investigating its efficacy in humans are discussed in the provided research.
A: One primary mechanism of resistance involves altering the pentaglycine bridge by incorporating serine residues, primarily at positions 3 and 5, making it less susceptible to lysostaphin cleavage. [, ]
A: Interestingly, mutations in the femA gene, which is involved in pentaglycine synthesis, can lead to increased susceptibility to β-lactam antibiotics like methicillin. [, ] This suggests a potential interplay between pentaglycine structure and β-lactam resistance.
ANone: As pentaglycine is a naturally occurring bacterial component and not a drug candidate in these studies, its toxicology and safety profile are not the primary focus of the research provided.
A: While specific drug delivery strategies for pentaglycine-targeting agents are not extensively discussed, researchers are exploring methods to enhance the delivery and efficacy of lysostaphin. This includes engineering lysostaphin variants with improved stability, formulating it with nanoparticles, and developing delivery systems for targeted release. [, , ]
ANone: The provided research does not delve into specific biomarkers for monitoring the efficacy of pentaglycine-targeting therapies.
ANone: Various analytical techniques are employed to study pentaglycine and its interactions, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and analyze peptidoglycan fragments, including those containing pentaglycine. []
- Mass Spectrometry (MS): Coupled with HPLC to identify and quantify peptidoglycan fragments based on their mass-to-charge ratio. [, ]
- Edman Degradation: Used to determine the amino acid sequence of peptides, aiding in the characterization of peptidoglycan structure. []
- Enzyme-Linked Immunosorbent Assay (ELISA): Employed to study the binding affinity of antibodies or enzymes, like lysostaphin, to pentaglycine. []
- Nuclear Magnetic Resonance (NMR): Used to investigate the structure, dynamics, and interactions of pentaglycine with enzymes like lysostaphin. []
ANone: The provided research primarily focuses on the biological role of pentaglycine and does not address its environmental impact or degradation pathways.
ANone: While the research employs various analytical techniques to study pentaglycine, specific details regarding the validation of these methods are not extensively discussed.
ANone: As pentaglycine is not a manufactured product in the context of these studies, information regarding its quality control and assurance is not provided.
ANone: The provided research focuses primarily on the mechanism of action of pentaglycine-targeting agents like lysostaphin. Information regarding their interactions with drug transporters is not extensively covered.
ANone: Information regarding pentaglycine's potential to induce or inhibit drug-metabolizing enzymes is not a primary focus in the provided research.
ANone: Pentaglycine, as a natural component of the bacterial cell wall, is inherently biocompatible and biodegradable.
ANone: Researchers are continuously exploring alternative strategies to combat staphylococcal infections, including:
- Bacteriophage therapy: Utilizing bacteriophages, viruses that infect and kill bacteria, as a targeted approach to treat bacterial infections. []
ANone: As a naturally occurring peptide, specific strategies for recycling and waste management of pentaglycine are not discussed within the provided research.
ANone: Research on pentaglycine utilizes a wide range of tools and resources, including:
- Genetic engineering: Creating mutant strains of bacteria to study the function of genes involved in pentaglycine synthesis and its role in antibiotic resistance. [, ]
- Protein expression and purification: Producing and purifying enzymes involved in pentaglycine synthesis and degradation for in vitro studies. [, ]
- Analytical techniques: Employing techniques like HPLC, MS, and NMR to analyze peptidoglycan structure, enzyme activity, and molecular interactions. [, , ]
ANone: Key milestones in understanding pentaglycine's role and significance include:
- Elucidation of pentaglycine biosynthesis: Understanding the enzymatic steps involved in pentaglycine bridge formation provided insights into potential targets for novel antibiotics. []
- Identification of resistance mechanisms: Recognizing the role of serine incorporation in conferring resistance to lysostaphin underscored the adaptability of bacteria and the need for new therapeutic strategies. [, ]
ANone: Research on pentaglycine benefits from a multidisciplinary approach, drawing upon expertise from:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



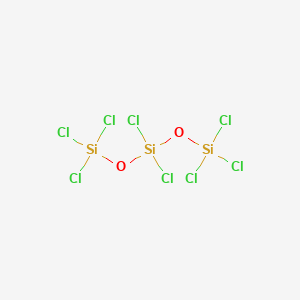
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/no-structure.png)
